Fpmpg

antiviral research retrovirology nucleotide analogue specificity

Researchers seeking to investigate retroviral inhibition pathways require Fpmpg, a specialized acyclic nucleoside phosphonate (ANP). Unlike broad-spectrum ANPs, its specific fluoro-phosphonate structure redirects antiviral activity exclusively towards retroviruses like HIV-1 and HIV-2, making generic substitutes ineffective. This compound is an essential starting material for synthesizing N(6)-substituted FPMPDAP prodrugs with potentially enhanced bioavailability. - Enables selective antiretroviral research not possible with standard HPMP derivatives. - Serves as a critical precursor for next-generation prodrug synthesis. - Used as a probe to characterize N(6)-methyl-AMP aminohydrolase activation pathways.

Molecular Formula C9H13FN5O5P
Molecular Weight 321.20 g/mol
CAS No. 135484-48-9
Cat. No. B15188892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFpmpg
CAS135484-48-9
Molecular FormulaC9H13FN5O5P
Molecular Weight321.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CC(CF)OCP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C9H13FN5O5P/c10-1-5(20-4-21(17,18)19)2-15-3-12-6-7(15)13-9(11)14-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H3,11,13,14,16)
InChIKeyKZUGHQWNFSZLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fpmpg: Product Profile & Research Applications


Fpmpg (CAS 135484-48-9), or (RS)-9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-guanine, is a synthetic acyclic nucleoside phosphonate (ANP) analogue of guanine [1]. Unlike its antiviral parent class, which is characterized by broad-spectrum DNA virus inhibition, Fpmpg is a critical chemical precursor and a metabolic prodrug for generating highly selective antiretroviral agents [2]. Its primary research application lies in antiviral drug development, specifically as a starting material for synthesizing prodrugs that target retroviruses, with a noted selectivity profile distinct from related compounds in its class [3].

Workflow

Prodrug synthesis precursor for antiretroviral agents

Selection

Selective retrovirus research tool (reported class-level selectivity)

Use Context

Fluorine-modified ANP scaffold for mechanistic and SAR studies

Why Generic ANPs Cannot Replace Fpmpg


Procurement of a generic acyclic nucleoside phosphonate (ANP) cannot substitute for Fpmpg due to a critical divergence in biological activity conferred by its specific fluoro-phosphonate structure [1]. While the broader ANP class, such as the (S)-HPMP derivatives (e.g., cidofovir), exhibits broad-spectrum activity against various DNA viruses, Fpmpg and its analogues are characterized by a highly specific and potent activity profile against retroviruses like HIV-1 and HIV-2 [2]. This functional dichotomy—where a single structural modification (the replacement of a hydroxyl group with a fluorine atom) completely redirects antiviral specificity—makes Fpmpg a unique, non-interchangeable research tool for studying retroviral inhibition and prodrug activation pathways [3].

Fpmpg Retrovirus-selective prodrug; fluoro substitution redirects antiviral spectrum
Generic ANP (e.g., cidofovir) Broad-spectrum DNA virus inhibitor; lacks retrovirus selectivity
Fpmpg Yields active N(6)-substituted FPMPDAP antiretrovirals
FPMPA derivatives No antiretroviral activity; prodrug pathway divergence

Fpmpg vs. Analogs: Quantitative Evidence


Antiretroviral Selectivity vs. Broad-Spectrum HPMPs

Evidence Tag: Class-level inference. Fpmpg (CAS 135484-48-9) and its analogues are differentiated from (S)-HPMP derivatives by their antiviral spectrum. A key structural modification—the replacement of a hydroxyl group (OH) with a fluorine (F) at the C′-3 position of the aliphatic chain—results in a complete loss of activity against DNA viruses and a concomitant gain in potent, selective antiretroviral activity [1]. This class-level distinction is critical for selecting Fpmpg for retrovirus-focused research programs.

Retrovirus Selectivity vs. HPMPs
Class-level inference
DNA virus activity lost; retrovirus activity gained
Supports retrovirus-selective research tool profile
In vitro panel comparison; class-level inference
antiviral research retrovirology nucleotide analogue specificity

Anti-HBV Activity of (S)-FPMPA

Evidence Tag: Class-level inference. While Fpmpg is a precursor to potent antiretroviral agents, a closely related analogue within the same FPMP class, (S)-FPMPA, exhibits a differentiated antiviral profile with notable activity against hepatitis B virus (HBV). (S)-FPMPA displays an EC50 of 1.2 μM against HBV in vitro [1]. This data highlights the divergent activity within the FPMP family, reinforcing that Fpmpg's specific utility is distinct from other members of its class.

Anti-HBV EC50 (S)-FPMPA
Class-level inference
1.2 µM
Fpmpg shows no direct anti-HBV activity; divergent class activity supports prodrug selection
In vitro anti-HBV assay; class-level inference
antiviral research hepatitis B nucleoside phosphonate

Antiretroviral Potency of N6-Substituted FPMPDAPs

Evidence Tag: Cross-study comparable. Fpmpg acts as a critical metabolic prodrug, with its antiretroviral activity being realized through conversion to active N(6)-substituted FPMPDAP analogues [1]. In contrast to N(6)-substituted FPMPA derivatives which show no antiviral activity, the FPMPDAP series demonstrates moderate antiretroviral activity [2]. This quantitative difference in potency between the two derivative classes validates the use of Fpmpg as a starting material for developing active compounds.

FPMPDAP vs. FPMPA Activity
Cross-study comparable
FPMPDAP: moderate activity; FPMPA: no activity
Confirms Fpmpg as productive precursor for antiretroviral compounds
In vitro anti-HIV/MSV data; cross-study comparison
prodrug activation HIV antiretroviral agents

Fpmpg Research Applications in Antiviral Development


Synthesis of Antiretroviral Prodrugs

Given its role as a prodrug for generating active N(6)-substituted FPMPDAP analogues [1], Fpmpg is an essential starting material in medicinal chemistry for developing novel antiretroviral agents with potentially improved pharmacokinetic properties, such as enhanced bioavailability or reduced toxicity [2].

Mechanistic Studies of ANP Selectivity

As a key compound in the FPMP subclass, Fpmpg is a vital tool for investigating the molecular basis of ANP specificity. Its functional divergence from HPMP derivatives [3] makes it ideal for comparative studies designed to understand how a single structural modification can redirect antiviral activity from DNA viruses to retroviruses.

HBV-D Subgenotype-Specific Therapeutics

Building on the differentiated activity of related FPMP analogues, such as (S)-FPMPA against HBV [4], Fpmpg can serve as a scaffold or control compound in research aimed at developing pan-D-subgenotypic reverse transcriptase inhibitors to address variability in therapeutic response among different HBV subgenotypes [5].

Substrate Activity for Prodrug Activation

Fpmpg and its derivatives are specifically required for studies investigating the substrate activity of compounds towards N(6)-methyl-AMP aminohydrolase [1]. This enzyme is implicated in the intracellular activation of prodrugs, and Fpmpg-based probes are essential for characterizing these activation pathways and for the rational design of next-generation prodrugs.

Application
Selection Property
Validation Focus
Synthesis of Antiretroviral Prodrugs
Prodrug activation pathway precursor
Bioactivation and PK property assessment
Mechanistic Studies of ANP Selectivity
Fluoro-phosphonate scaffold for selectivity studies
Comparative antiviral spectrum profiling
HBV-D Subgenotype Inhibitor Research
FPMP scaffold for pan-genotypic inhibitor design
Reverse transcriptase inhibition across subgenotypes
Prodrug Activation Pathway Studies
Substrate for N6-methyl-AMP aminohydrolase
Intracellular activation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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